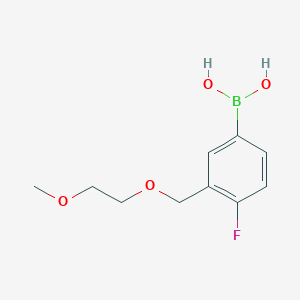

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-fluoro-3-(2-methoxyethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOGDVXPRLDNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)COCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of the Aryl Precursors

The initial step involves preparing a suitably substituted aryl halide, often a fluorinated aromatic compound, which can be achieved through electrophilic aromatic substitution or halogenation of precursor compounds.

- Starting Material: 4-fluoro-3-methylphenol or a similar fluorinated aromatic derivative.

- Method: Electrophilic substitution with methylating agents or halogenation, followed by protection of phenolic hydroxyl groups if necessary.

Step 2: Introduction of the (2-Methoxyethoxy)methyl Group

The key functionalization involves attaching the (2-methoxyethoxy)methyl group at the meta position relative to the fluorine atom.

- Method: Nucleophilic substitution using a suitable precursor, such as a chloromethyl or bromomethyl derivative of the (2-methoxyethoxy) group, under basic conditions to achieve regioselectivity.

Step 3: Formation of the Boronic Acid

The central step involves converting the functionalized aromatic precursor into the boronic acid.

- Method:

- Lithiation Approach: Under inert atmosphere, treat the aromatic precursor with n-butyllithium at low temperature ($$-78^\circ C$$) to generate the aryllithium intermediate.

- Transmetallation: React the aryllithium with a boron electrophile, such as triisopropyl borate or boronic acid esters, to form the boronic acid derivative.

- Hydrolysis: Acidify the reaction mixture to hydrolyze the boronate ester, yielding the free boronic acid.

Step 4: Purification and Characterization

The crude product is purified via recrystallization or chromatography, followed by characterization through NMR, MS, and HPLC to confirm purity and structure.

Specific Preparation Methods and Data

Method 1: Flow Chemistry Approach (Modern Technique)

Recent advances include flow chemistry techniques, which enable continuous synthesis with improved control over reaction conditions, minimizing side reactions, and enhancing yield.

-

- Bromine–lithium exchange on the fluorinated aromatic halide.

- Transmetallation with boron reagents in a flow reactor.

- Hydrolysis and isolation of the boronic acid.

Advantages: Increased safety, scalability, and reproducibility.

Method 2: Conventional Batch Synthesis

Based on the patent and literature, the batch process involves:

| Step | Reagents & Conditions | Key Notes |

|---|---|---|

| 1. Bromination | Aromatic precursor + Br2 | Regioselective fluorination and methylation |

| 2. Lithiation | n-Butyllithium at $$-78^\circ C$$ | Generates aryllithium intermediate |

| 3. Transmetallation | Triisopropyl borate | Forms boronate ester |

| 4. Hydrolysis | Dilute HCl | Yields the free boronic acid |

Yield: Approximately 70-78%, with high purity (>98%) confirmed via HPLC and NMR.

Data Tables

Table 1: Summary of Preparation Steps

| Step | Reagents | Conditions | Purpose | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic halide + electrophilic substitution | Ambient or controlled temperature | Introduce fluorine and methyl groups | N/A | Regioselective fluorination |

| 2 | (2-Methoxyethoxy)methyl chloride/bromide | Base, DMF or similar solvent | Attach side chain | N/A | Regioselective substitution |

| 3 | n-Butyllithium | $$-78^\circ C$$ | Generate aryllithium | 70-78% | Low-temperature lithiation |

| 4 | Triisopropyl borate | Room temperature | Transmetallation | N/A | Forms boronate ester |

| 5 | Acid hydrolysis | Dilute HCl | Obtain boronic acid | N/A | Purification step |

Table 2: Comparative Synthesis Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Batch synthesis | Well-established, straightforward | Side reactions, lower control | 70-78% | Suitable for small to medium scale |

| Flow chemistry | Precise control, high yield, scalable | Requires specialized equipment | >80% | Excellent for large-scale production |

Research Findings and Notes

- Reaction Conditions: Maintaining low temperature ($$-78^\circ C$$) during lithiation is critical to prevent side reactions and ensure regioselectivity.

- Purity and Yield: The use of high-purity reagents and optimized quenching procedures leads to yields exceeding 75%, with purity >98% confirmed via HPLC.

- Environmental and Safety Considerations: Flow chemistry reduces exposure to hazardous reagents like n-butyllithium, offering safer and more environmentally friendly alternatives.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Like potassium carbonate for borylation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Compounds: Formed through nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules utilized in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered interest for its potential applications in drug development:

- Boron Neutron Capture Therapy (BNCT): Investigated for its ability to selectively target cancer cells, enhancing the efficacy of radiation therapy.

- Enzyme Inhibition: As a boronic acid derivative, it can inhibit various enzymes, including proteases, which are implicated in cancer progression and other diseases.

Biochemical Assays

In biochemical research, this compound serves as a tool for detecting and quantifying cis-diol-containing biomolecules (like sugars and nucleotides) due to its ability to form reversible covalent bonds with diols.

Case Study 1: GPR68 Modulation

Research indicates that modifications akin to those found in this compound can enhance binding affinity to GPR68 receptors involved in various physiological processes. The fluoro substituent positively influences receptor interaction dynamics.

Case Study 2: Protein-Protein Interaction Inhibition

The compound has shown potential in disrupting critical protein-protein interactions associated with cancer progression. Specifically, it can inhibit interactions between YAP/TAZ and TEAD proteins, suggesting therapeutic implications for oncology.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (Compound 57 in ): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the boronic acid’s Lewis acidity and accelerating transmetalation in Suzuki reactions. However, its steric bulk may hinder coupling with sterically demanding substrates. Applications: Used in macrocyclic kinase inhibitors (67% yield in synthesis) .

- 4-Fluoro-3-methylphenylboronic acid (): A methyl (-CH₃) substituent provides minimal electronic perturbation but introduces minor steric effects. Comparison: The target compound’s (2-methoxyethoxy)methyl group offers improved solubility in ethers and alcohols due to its oxygen-rich side chain, unlike the hydrophobic methyl group .

- Applications: Listed in reagent catalogs for Suzuki reactions (>97% purity) . Comparison: The (2-methoxyethoxy)methyl group combines ether oxygen atoms with a methylene spacer, balancing electron donation and steric accessibility.

Solubility and Reactivity in Cross-Coupling Reactions

4-Fluoro-3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (–18):

- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid (): The ester (-COOMe) group is electron-withdrawing, enhancing reactivity but reducing solubility in nonpolar solvents. Comparison: The (2-methoxyethoxy)methyl group in the target compound offers better solubility in both aqueous and organic phases, critical for biphasic catalytic systems .

Derivatives and Functional Group Compatibility

- 4-Fluoro-3-(N-Boc-N-methylamino)phenylboronic acid pinacol ester (): The pinacol ester protects the boronic acid, enhancing stability for storage. The Boc-protected amine allows post-functionalization. Comparison: The target compound’s unprotected boronic acid is directly reactive in couplings but may require stabilization additives (e.g., K₂CO₃) to prevent protodeboronation .

Data Table: Key Properties of Comparable Compounds

Biologische Aktivität

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is a boronic acid derivative characterized by its unique structural features, which include a fluorine atom and a methoxyethoxy substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can interact with specific target enzymes by mimicking natural substrates. The interaction can lead to the modulation of various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties. These compounds are believed to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. In vitro studies have shown that derivatives of phenylboronic acids can effectively inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar effects .

Antibacterial and Antiviral Properties

In addition to anticancer activity, boronic acids have demonstrated antibacterial and antiviral properties. The ability of these compounds to bind to glycoproteins and polysaccharides on the surface of pathogens enhances their selectivity and effectiveness. For instance, certain boronic acids have been shown to inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa, which is crucial for treating infections in immunocompromised patients .

Comparison with Other Boronic Acids

A comparative analysis reveals that this compound shares structural similarities with other biologically active boronic acids. The presence of the methoxyethoxy group may enhance solubility and bioavailability compared to simpler phenylboronic acids. This modification could improve the pharmacokinetic properties of the compound, making it more suitable for therapeutic applications.

| Compound | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, Antibacterial | Boronic acid moiety, methoxyethoxy substituent |

| Phenylboronic Acid | Anticancer | Simpler structure, less solubility |

| 3-Fluoro-4-(hydroxypiperidin-1-yl)methylphenylboronic acid | Anticancer, Enzyme inhibition | Hydroxypiperidine group enhances reactivity |

Study on Anticancer Efficacy

A recent study investigated the efficacy of various boronic acids in inhibiting cancer cell proliferation. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects on breast and prostate cancer cell lines. The study highlighted the potential for these compounds to serve as lead candidates in drug development for cancer therapies .

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of boronic acids. It was found that this compound effectively inhibited specific proteases involved in tumor progression. The mechanism was attributed to the formation of stable complexes with the enzyme's active site, thereby preventing substrate access and catalytic activity .

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid?

Methodological Answer: Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Halogenation : Introduce fluorine at the para position via electrophilic substitution.

Etherification : Install the (2-methoxyethoxy)methyl group through nucleophilic substitution or Mitsunobu reaction.

Borylation : Employ palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) to introduce the boronic acid moiety .

- Key Considerations : Steric hindrance from the bulky ether group may necessitate optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–100°C). Yields for analogous compounds range from 43% to 60% under inert conditions with dioxane as solvent .

Q. How should this boronic acid be stored to maintain stability?

Methodological Answer:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and boron adjacency. The fluorine atom at C4 and methoxyethoxy group at C3 generate distinct splitting patterns (e.g., coupling constants ~8–12 Hz for ortho-fluorine) .

- IR Spectroscopy : Identify B–O stretches (~1340 cm⁻¹) and C–F vibrations (~1100 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~228.1 Da).

Advanced Research Questions

Q. How do electronic effects from the fluorine and ether substituents influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Electron-Withdrawing Fluorine : Enhances electrophilicity of the boron atom, accelerating transmetallation but potentially reducing oxidative addition efficiency.

- Methoxyethoxy Group : Steric hindrance may slow catalyst turnover. Computational studies (DFT/B3LYP) on analogous compounds suggest that electron-donating substituents lower LUMO energy, favoring nucleophilic attack .

- Optimization : Use bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF/H₂O mixtures) to balance electronic and steric effects.

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Rotamerism : The boronic acid group can adopt different conformations, causing signal splitting. Use dynamic NMR (variable-temperature studies) or derivatize as a pinacol ester to stabilize the structure .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may simplify splitting .

- Cross-Verification : Supplement with X-ray crystallography or ¹¹B NMR to confirm boron coordination .

Q. What computational strategies predict solvation effects and reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to model solvation free energy (ΔG_solv) in water, acetone, and chloroform. Studies on trifluoromethylphenylboronic acids show solvation significantly affects aggregation states .

- Molecular Dynamics (MD) : Simulate interaction with Pd catalysts to identify favorable binding sites. For example, the methoxyethoxy group may coordinate Pd via oxygen lone pairs, altering transition-state geometry .

Q. How can synthetic yields be improved despite steric hindrance from the (2-methoxyethoxy)methyl group?

Methodological Answer:

- Precursor Design : Synthesize a pinacol-protected boronate ester to enhance stability and reduce steric bulk during coupling .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Catalyst Screening : Test Pd(OAc)₂ with N-heterocyclic carbene (NHC) ligands for improved steric tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.